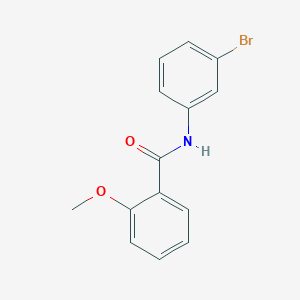

N-(3-bromophenyl)-2-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO2 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) |

InChI Key |

WUNXARCUVRHWDJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Strategies for N 3 Bromophenyl 2 Methoxybenzamide and Its Analogues

Amide Coupling Reaction Methodologies

The formation of the amide bond is the cornerstone of the synthesis of N-(3-bromophenyl)-2-methoxybenzamide. This is typically achieved by reacting a derivative of 2-methoxybenzoic acid with 3-bromoaniline (B18343). Several coupling methods are available, each with its own set of advantages and specific applications.

Acid Chloride-Amine Condensation Routes

A traditional and widely used method for forming amides is the reaction between an acid chloride and an amine. hud.ac.ukdocbrown.infochemguide.co.uk In this approach, 2-methoxybenzoic acid is first converted to its more reactive acyl chloride, 2-methoxybenzoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent reaction of 2-methoxybenzoyl chloride with 3-bromoaniline proceeds via a nucleophilic addition-elimination mechanism. docbrown.infochemguide.co.uk The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. docbrown.infochemguide.co.uk A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. libretexts.org

This method is often favored for its high reactivity and the fact that the starting materials are readily available. The reactions are generally fast and can be carried out under relatively mild conditions. hud.ac.uk

Carbodiimide-Mediated Coupling Approaches (e.g., DIC/HOBt)

Carbodiimides are a class of reagents that facilitate the direct coupling of carboxylic acids and amines without the need to first form an acid chloride. thermofisher.com Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com In this process, the carbodiimide (B86325) activates the carboxylic acid (2-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. nih.govnih.gov This intermediate is then susceptible to nucleophilic attack by the amine (3-bromoaniline).

To improve the efficiency of the reaction and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization (if chiral centers are present) and side product formation. nih.gov This active ester then readily reacts with the amine to yield the desired amide, this compound. The use of EDC/HOBt is a very common and effective method for amide bond formation in organic synthesis. nih.gov

Catalytic Amidation Techniques

More recent advancements in organic chemistry have led to the development of catalytic amidation methods. These techniques offer a more atom-economical and environmentally friendly alternative to traditional coupling reagents. While specific examples for the direct synthesis of this compound via catalytic amidation are not extensively detailed in the provided search results, the general principles can be applied.

These methods often involve the use of transition metal catalysts, such as those based on copper, to directly couple carboxylic acids and amines. mdpi.com The catalytic cycle typically involves the activation of the carboxylic acid by the metal catalyst, followed by reaction with the amine. These methods are an active area of research and offer the potential for more sustainable synthetic routes.

Intramolecular Cyclization Pathways for Derivatives

Derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic structures. One important transformation is intramolecular cyclization to form benzoxazoles.

Copper-Catalyzed Intramolecular O-Arylation for Benzoxazole (B165842) Formation

Benzoxazoles are a class of heterocyclic compounds with significant biological and pharmaceutical importance. scispace.com An efficient method for their synthesis involves the copper-catalyzed intramolecular O-arylation of o-halobenzanilides. scispace.comresearchgate.net In this context, a derivative of this compound, specifically an N-(2-halophenyl)benzamide, can undergo cyclization.

The reaction typically employs a copper catalyst, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of a ligand and a base. scispace.comresearchgate.net The ligand, often a phenanthroline or a phosphine-based ligand like DPPAP, plays a crucial role in facilitating the catalytic cycle. scispace.comresearchgate.net The base is required to deprotonate the amide nitrogen, making it more nucleophilic. The proposed mechanism involves the coordination of the copper catalyst to the amide, followed by an oxidative addition of the aryl halide. scispace.com Subsequent reductive elimination leads to the formation of the C-O bond, resulting in the benzoxazole ring system. scispace.com This methodology has been shown to be effective in various solvents, including water, highlighting its potential as a green chemistry approach. scispace.com

Targeted Functional Group Transformations and Derivatization

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of analogues. The bromine atom and the methoxy (B1213986) group are particularly amenable to various transformations.

The bromine atom on the phenyl ring can participate in a variety of cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be used to form biaryl compounds by reacting the bromo-substituted ring with a boronic acid derivative. evitachem.com Similarly, the bromine can undergo nucleophilic substitution with nucleophiles like amines or thiols. evitachem.com

Substitution Reactions at Bromine Position

The bromine atom on the phenyl ring of this compound is a versatile functional handle for introducing molecular diversity. As an aryl halide, it is a primary site for various substitution and coupling reactions.

Direct nucleophilic substitution of the bromine atom with nucleophiles like amines or thiols is a possible transformation. nih.gov However, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide typically requires forcing conditions. A more prevalent and synthetically useful strategy for replacing the bromine atom involves transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions. These methods are discussed in detail in section 2.3.3.

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction, targeting different parts of the molecule to yield new derivatives. The compound can be oxidized to produce quinone-like structures or reduced to generate corresponding amines or alcohols. nih.gov

A common related transformation involves the reduction of a nitro group, which is often a precursor to the aniline (B41778) moiety in the synthesis of such amides. For instance, a general method for synthesizing N-aryl amides involves the reductive amidation of nitroarenes. In one such process, nitroarenes are converted to the corresponding N-aryl amides using iron dust as the sole reductant and additive in water, which is a mild and scalable approach. sci-hub.box Mechanistic studies suggest that nitrosobenzene (B162901) may be an intermediate in these transformations. sci-hub.box This highlights a key reduction pathway relevant to the synthesis of the "3-bromophenyl" portion of the target molecule from a nitroaromatic precursor.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for aryl bromides like this compound. st-andrews.ac.uk This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govnih.gov

The catalytic cycle generally proceeds through three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. nih.govchem-station.com

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center. chem-station.comlibretexts.org The base, such as potassium phosphate (B84403) or cesium carbonate, is crucial for activating the boronic acid to facilitate this step. st-andrews.ac.uklibretexts.org

Reductive Elimination : The two organic groups on the palladium intermediate couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. nih.govlibretexts.org

The reactivity of the halide partner follows the general trend of I > OTf (triflate) > Br >> Cl. chem-station.com A wide array of boronic acids can be used, allowing for the synthesis of a diverse library of biaryl compounds. researchgate.net The reaction is valued for its mild conditions and tolerance of various functional groups. acs.org

The table below illustrates the scope of the Suzuki-Miyaura reaction with various boronic acids on a related N-(4-bromophenyl)furan-2-carboxamide scaffold, demonstrating the versatility of this method.

Table 1: Examples of Suzuki-Miyaura Coupling with an N-Aryl Bromide Scaffold

| Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 83 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 79 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 75 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 68 |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 55 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 41 |

Data derived from a study on N-(4-bromophenyl)furan-2-carboxamide, demonstrating typical conditions and outcomes for Suzuki-Miyaura reactions on similar N-aryl bromide substrates. st-andrews.ac.uk

Selenation Reactions for Benzoselenoamide Synthesis

The conversion of amides to their selenium analogues, selenoamides, is a key transformation for creating compounds with unique chemical and biological properties. This reaction involves the replacement of the carbonyl oxygen atom with a selenium atom. For this compound, this would yield N-(3-bromophenyl)-2-methoxybenzoselenoamide.

A common and effective reagent for this transformation is Woollins' reagent, [PhP(Se)(μ-Se)]₂, which is the selenium analogue of the well-known Lawesson's reagent used for thionation. researchgate.net The reaction typically involves heating the amide with Woollins' reagent in a suitable solvent, such as toluene. nih.gov This method has been successfully used to convert various secondary and tertiary amides into their corresponding selenoamides. nih.govchem-station.com Other reagents, such as elemental selenium in the presence of hydrochlorosilanes and amines, can also be employed for the selenation of amides. These reactions provide a direct route to organoselenium compounds, which are valuable precursors in organic synthesis. chem-station.com

Optimization of Reaction Conditions and Yields

To maximize efficiency and product yield, the optimization of reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry is critical.

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature can profoundly influence the outcome of a synthetic transformation. For Suzuki-Miyaura couplings, reactions can be performed in various solvent systems, including biphasic mixtures like dioxane/water or single solvents such as dimethylformamide (DMF). libretexts.org The temperature can be adjusted to control the reaction rate; while many couplings proceed at room temperature, others may require heating to 60°C or higher to achieve a satisfactory yield. libretexts.org For example, in some palladium-catalyzed reactions, increasing the temperature from 50°C to 60°C has been shown to improve the yield significantly.

For other reactions, such as amide formation or substitution, temperature control is essential to prevent the formation of byproducts. nih.gov In some modern approaches, solvent-free conditions, such as those using high-speed ball milling, have been developed to enhance reaction efficiency and sustainability. researchgate.net

Catalyst and Reagent Stoichiometry

The precise ratio of catalysts and reagents is a key factor in optimizing chemical reactions. In transition-metal-catalyzed processes like the Suzuki coupling, the catalyst is used in sub-stoichiometric amounts. Developing catalysts with high turnover numbers, allowing for ultralow catalyst loading, is a continuous goal. researchgate.net

The stoichiometry of the main reactants must also be carefully controlled. In Suzuki couplings, the organoboron reagent is typically used in a slight excess relative to the aryl halide to drive the reaction to completion. Similarly, the base is used in stoichiometric or excess amounts (e.g., 2.0 equivalents) to ensure the activation of the boronic acid. The combination of additives can also be crucial; for instance, the use of a base in conjunction with a silver salt like Ag₂O has been found to be essential for certain palladium-catalyzed cascade reactions. In amide bond formation, coupling agents are generally required in stoichiometric amounts to activate the carboxylic acid. nih.gov Optimizing these ratios is fundamental to maximizing product yield and achieving high atom economy. sci-hub.box

Microwave-Assisted Synthesis and Green Chemistry Approaches

The convergence of microwave-assisted synthesis and the principles of green chemistry has revolutionized the formation of amide bonds, a fundamental transformation in organic chemistry. ajgreenchem.comresearchgate.net This synergy offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved energy efficiency, higher yields, and often the elimination of hazardous organic solvents. ajgreenchem.comresearchgate.net The synthesis of this compound and its analogues has benefited from these advancements, particularly in the context of creating libraries of compounds for biological screening.

Microwave energy accelerates chemical reactions by directly and efficiently transferring energy to polar molecules, leading to rapid and uniform heating throughout the reaction mixture. researchgate.netyoutube.com This is a stark contrast to conventional heating, which relies on the slow and inefficient transfer of heat through the walls of the reaction vessel. psu.edu This efficient energy transfer not only speeds up reactions, sometimes from hours to mere minutes, but also can lead to cleaner reaction profiles with fewer byproducts. ajgreenchem.comijprdjournal.com

A significant stride in the green synthesis of benzanilides, the structural class to which this compound belongs, involves the use of heterogeneous catalysts under solvent-free conditions. tandfonline.comtandfonline.com For instance, a highly efficient, scalable, and environmentally benign method utilizes a palladium-doped clay catalyst for amide bond formation under microwave irradiation. tandfonline.comresearchgate.net This approach is notable for several green chemistry attributes:

Solvent-Free Conditions: The reactions are conducted without a solvent, eliminating the environmental and health hazards associated with volatile organic compounds (VOCs). ajgreenchem.comtandfonline.com

Energy Efficiency: Microwave irradiation significantly shortens reaction times, thereby reducing energy consumption compared to traditional heating methods. ijprdjournal.comtandfonline.com

Catalyst Recyclability: The heterogeneous nature of the clay-supported palladium catalyst allows for its easy separation from the reaction mixture and reuse in subsequent reactions with minimal loss of activity. tandfonline.comtandfonline.com

Waste Minimization: The high efficiency and selectivity of the reaction, coupled with the absence of a solvent and the need for chromatographic purification, lead to a significant reduction in chemical waste. tandfonline.comresearchgate.net

The general procedure for this type of synthesis involves mixing an aniline derivative with a benzoyl chloride derivative in the presence of the catalyst and subjecting the mixture to microwave irradiation. tandfonline.com Research has optimized these conditions, demonstrating that high yields can be achieved in as little as 8 minutes at 150°C. tandfonline.com

| Reactant 1 (Aniline) | Reactant 2 (Benzoyl Chloride) | Catalyst | Conditions (Microwave) | Time | Yield | Reference |

| Aniline | Benzoyl Chloride | Pd-modified clay | 150°C, 260W | 8 min | 99% | tandfonline.comresearchgate.net |

| 3-Bromoaniline | 2-Methoxybenzoyl chloride | Pd-modified clay | 150°C, 260W | ~8 min | High (expected) | N/A |

| Various anilines | Various benzoyl chlorides | Pd-modified clay | 150°C, 260W | 6-10 min | 73-99% | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Another green approach involves microwave-assisted reactions in aqueous media, which is considered an environmentally benign solvent. youtube.comnih.gov For example, the synthesis of anilines from activated aryl halides has been successfully achieved in an aqueous ammonium (B1175870) hydroxide (B78521) solution under microwave irradiation, completely avoiding the use of organic solvents and transition metal catalysts. nih.gov While this specific method applies to aniline synthesis, the principle of using water as a solvent under microwave conditions is a key strategy in green chemistry that can be adapted for various transformations, including amidation reactions. mdpi.com

The benefits of applying these green and microwave-assisted strategies to the synthesis of this compound and its analogues are clear. They allow for the rapid and efficient production of these compounds while adhering to principles of sustainability by minimizing waste, reducing energy consumption, and avoiding hazardous substances. researchgate.netresearchgate.net

| Green Chemistry Principle | Application in Microwave-Assisted Benzanilide (B160483) Synthesis |

| Waste Prevention | High-yield reactions and elimination of purification steps like column chromatography minimize waste. tandfonline.com |

| Atom Economy | Direct amidation reactions maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoids the use of toxic solvents and reagents. ajgreenchem.comtandfonline.com |

| Designing Safer Chemicals | Focuses on producing the target molecule with high selectivity, reducing the formation of potentially toxic byproducts. |

| Safer Solvents and Auxiliaries | Employs solvent-free conditions or benign solvents like water. tandfonline.comnih.gov |

| Design for Energy Efficiency | Microwave heating is significantly more energy-efficient than conventional heating due to reduced reaction times. ajgreenchem.comijprdjournal.com |

| Use of Renewable Feedstocks | While not always applicable to the core reactants, this principle encourages the use of renewable resources where possible. |

| Reduce Derivatives | One-pot syntheses avoid unnecessary protection/deprotection steps. |

| Catalysis | Utilizes recyclable heterogeneous catalysts over stoichiometric reagents. tandfonline.comtandfonline.com |

This table is interactive. Click on the headers to sort the data.

Advanced Structural Elucidation and Solid State Characterization of N 3 Bromophenyl 2 Methoxybenzamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method has been successfully employed to elucidate the detailed solid-state structure of N-(3-bromophenyl)-2-methoxybenzamide, providing critical insights into its molecular conformation, packing, and the non-covalent interactions that govern its supramolecular architecture.

Crystal Growth Techniques for High-Quality Samples

The foundation of a successful single-crystal X-ray diffraction study lies in the procurement of high-quality, single-phase crystals. For this compound, suitable crystals have been grown using the slow evaporation technique. This method involves dissolving the synthesized compound in an appropriate solvent, followed by allowing the solvent to evaporate gradually at a controlled temperature. The slow rate of evaporation facilitates the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects and yielding crystals of sufficient size and quality for diffraction experiments. The choice of solvent is crucial and is often determined empirically to achieve optimal crystal growth.

Data Collection and Refinement Procedures

Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic space group P2₁/c. The unit cell parameters, which define the fundamental repeating unit of the crystal, have been precisely determined. These parameters, along with other crystallographic data, are summarized in the table below. The data collection is typically performed using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data are then processed and refined to yield a detailed model of the crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂BrNO₂ |

| Formula weight | 306.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.527(3) Åb = 9.173(3) Åc = 17.519(6) Åβ = 98.546(6)° |

| Volume | 1354.3(8) ų |

| Z | 4 |

Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The stability and packing of molecules in the crystalline state are dictated by a variety of intermolecular interactions. In the crystal structure of this compound, a combination of hydrogen bonds, and potentially halogen bonds and π-stacking interactions, contribute to the formation of a stable three-dimensional network.

The primary intermolecular interaction is a classical N—H···O hydrogen bond, which links adjacent molecules into chains. This is a common motif in the crystal structures of secondary amides. Additionally, weaker C—H···O interactions further stabilize the crystal packing. The presence of a bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule. The aromatic rings of the molecule can also engage in π-π stacking interactions, where the electron clouds of neighboring rings interact favorably. These collective interactions result in a well-defined supramolecular assembly.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information for confirming the molecular structure and probing the vibrational and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of organic compounds in solution. synhet.com The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amide proton, and the methoxy (B1213986) protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the two phenyl rings. The amide proton typically appears as a broad singlet, and the methoxy protons as a sharp singlet.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. spectrabase.com Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the local electronic environment. The carbonyl carbon of the amide group is characteristically found at a low field (downfield) position in the spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present. synhet.comspectroscopyonline.com Key expected vibrations include the N-H stretch of the amide group, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and various vibrations associated with the aromatic rings and the C-Br bond.

Raman spectroscopy provides information about the polarizability changes during molecular vibrations and is particularly useful for studying non-polar bonds. nih.gov The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound, providing definitive confirmation of its molecular weight and offering deep insights into its structural composition through the analysis of its fragmentation patterns. The technique bombards the molecule with energy, typically high-energy electrons in Electron Ionization (EI-MS), causing ionization and subsequent decomposition into a series of characteristic fragment ions. nih.gov

The molecular formula of this compound is C14H12BrNO2, corresponding to a calculated molecular weight of approximately 306.16 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass with greater precision; for this compound, the monoisotopic mass is calculated to be 305.0051 g/mol . uni.luspectrabase.com In the mass spectrum, the molecular ion peak (M•+) is expected to be observed at a mass-to-charge ratio (m/z) of 305. A distinctive feature of this molecular ion is the presence of an M+2 peak of nearly equal intensity (at m/z 307), which is the characteristic isotopic signature of the bromine atom (79Br and 81Br occur in an approximate 1:1 natural abundance).

The fragmentation pattern of this compound is dictated by the weakest bonds and the most stable resulting fragments. The primary and most significant fragmentation event is the cleavage of the amide bond (C-N), which is a common pathway for benzanilide-type compounds. miamioh.edu This cleavage results in two principal fragment ions.

Key Fragmentation Pathways:

Formation of the 2-methoxybenzoyl cation: Cleavage of the amide bond yields the 2-methoxybenzoyl cation. This highly stable, resonance-stabilized acylium ion is observed as a prominent peak at m/z 135 . This fragment is a common feature in the mass spectra of 2-methoxy substituted benzamides. nih.govnih.gov

This acylium ion can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule, resulting in the formation of the 2-methoxyphenyl cation at m/z 107 . researchgate.net

Further fragmentation of the m/z 107 ion can occur through the loss of a methyl radical (•CH3) to produce an ion at m/z 92, or through the loss of formaldehyde (CH2O) to form the phenyl cation at m/z 77 . researchgate.net

Formation of the 3-bromophenylamino radical cation: The other part of the molecule resulting from the amide bond cleavage is the 3-bromophenylamino fragment. The corresponding radical cation would appear at m/z 171/173 , again showing the characteristic 1:1 isotopic pattern for bromine.

The detailed analysis of these fragments allows for the unambiguous confirmation of the two key structural motifs within the parent molecule: the 2-methoxybenzoyl group and the 3-bromophenylamino group.

The following table summarizes the key ions and their proposed structures in the mass spectrum of this compound.

| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Fragment Name | Notes |

| 305/307 | [C14H12BrNO2]•+ | Molecular Ion | Exhibits characteristic 1:1 isotopic pattern due to Bromine. |

| 171/173 | [C6H5BrN]•+ | 3-bromophenylamino radical cation | Result of amide bond cleavage. |

| 135 | [C8H7O2]+ | 2-methoxybenzoyl cation | Base peak or one of the most abundant peaks. |

| 107 | [C7H7O]+ | 2-methoxyphenyl cation | Formed by loss of CO from the m/z 135 ion. |

| 77 | [C6H5]+ | Phenyl cation | Formed by loss of CH2O from the m/z 107 ion. |

Computational Chemistry and Theoretical Modeling of N 3 Bromophenyl 2 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed view of the molecule's intrinsic properties at the electronic level.

The electronic structure, including the distribution of electron density and orbital energies, is also elucidated through DFT. These calculations provide a basis for understanding the molecule's reactivity and spectroscopic properties. researchgate.net

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

| C-N Amide Bond Length | ~1.36 Å |

| C=O Carbonyl Bond Length | ~1.24 Å |

| Dihedral Angle (Ring 1 - Ring 2) | 20° - 40° |

| C-Br Bond Length | ~1.90 Å |

Note: This table contains representative values based on DFT studies of similar benzamide (B126) structures. Actual values for N-(3-bromophenyl)-2-methoxybenzamide would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. libretexts.org The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, FMO analysis would map the electron density distribution of these orbitals. Typically, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. This analysis helps predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. scispace.com

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

| Parameter | Energy Value (eV) |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap | ~4.5 eV |

Note: This table provides illustrative energy values based on typical results for aromatic amides. The exact values are dependent on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. libretexts.org It is invaluable for identifying sites of electrophilic and nucleophilic reactivity. uni-muenchen.de The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. uni-muenchen.de

For this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The hydrogen atom of the amide group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. Understanding these electrostatic features is fundamental for predicting how the molecule will orient itself within a receptor's binding pocket. uni-muenchen.de

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. nih.gov This simulation is essential for drug discovery, as it helps to screen potential drug candidates and understand their mechanism of action at a molecular level.

Based on the structural motifs present in this compound, molecular docking can be used to explore its potential to interact with various biological targets. Structurally similar benzamide compounds have shown activity against a range of targets. These include:

Protein Kinases: Many kinase inhibitors feature the benzamide scaffold. Docking studies could explore the binding of this compound to the ATP-binding site of kinases like EGFR, PDGFR, or PI3Kα. mdpi.commdpi.com

Bromodomains (BRDs): The bromophenyl group suggests that bromodomain proteins, which are epigenetic readers, could be potential targets. nih.govconfex.com

Viral Proteins: Derivatives of N-(2-methoxyphenyl)benzamide have been investigated as inhibitors of the HIV-1 Viral infectivity factor (Vif), suggesting a potential antiviral application. nih.gov

Tyrosine Hydroxylase: This enzyme is a target in neurological disorder research, and docking could assess the potential inhibitory activity of the compound. nih.gov

Molecular docking simulations provide quantitative predictions of binding affinity, typically expressed as a binding energy score (in kcal/mol) or an estimated inhibition constant (Ki). researchgate.netnih.gov A lower binding energy indicates a more stable and favorable interaction between the ligand and its target.

Furthermore, docking reveals the specific interaction modes. It can pinpoint which amino acid residues in the target's active site interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). researchgate.net For this compound, simulations might predict hydrogen bonds between the amide group and polar residues, while the phenyl rings could engage in hydrophobic or pi-stacking interactions within the binding pocket. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound

| Potential Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase (e.g., PI3Kα) | -8.5 | Val851, Ser774, Lys802 |

| Bromodomain (e.g., BRD4) | -7.9 | Asn140, Trp81, Pro82 |

| HIV-1 Vif | -7.2 | Cys114, His108, Asp104 |

Note: This table is for illustrative purposes. The data represents hypothetical outcomes from docking simulations based on published studies of similar compounds and targets.

Conformational Analysis of Bound Ligands

Currently, there is a lack of publicly available research detailing the specific conformational analysis of this compound when bound to a biological target. Such studies are crucial for understanding the bioactive conformation of a ligand, which is the specific three-dimensional arrangement it adopts to optimally interact with its molecular target, such as a protein's binding site.

A hypothetical conformational analysis would likely involve docking the ligand into a known or predicted binding site of a target protein. Following this, energy minimization of the ligand-protein complex would be performed to identify the most stable binding poses. The analysis would then focus on the dihedral angles of the ligand, the intramolecular hydrogen bonds, and the steric interactions that stabilize the bound conformation.

Molecular Dynamics Simulations

To date, specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not found in the published scientific literature. MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a ligand like this compound, an MD simulation would typically be performed on the ligand-protein complex to understand the stability of the binding and the dynamic behavior of the ligand within the binding site.

In a typical MD simulation protocol, the system (ligand-protein complex solvated in a water box with ions) is subjected to a series of steps:

Energy Minimization: To relax the system and remove any steric clashes.

Heating: Gradually increasing the temperature of the system to the desired simulation temperature.

Equilibration: Allowing the system to stabilize at the set temperature and pressure.

Production Run: The main simulation phase where data for analysis is collected.

While direct MD studies on this compound are absent, research on similar molecules, such as the polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide, has utilized molecular dynamics to rationalize the transformation between different crystalline forms. mdpi.com This highlights the utility of MD simulations in understanding the solid-state properties and conformational preferences of N-arylbenzamides. mdpi.com

Structure-Based Drug Design Principles Applied to this compound

While specific applications of structure-based drug design (SBDD) to this compound are not detailed in current literature, its structural features suggest clear avenues for such an approach. SBDD relies on the three-dimensional structure of a biological target to design and optimize ligands. This compound serves as a valuable chemical scaffold or intermediate for the synthesis of more complex, bioactive compounds. evitachem.com

The core principles of SBDD that could be applied to this molecule include:

Scaffold Hopping: Replacing the central benzamide core with other chemical moieties that maintain the key interaction points but may improve properties like solubility or metabolic stability.

Fragment-Based Growth: Using the N-(3-bromophenyl) or the 2-methoxybenzoyl fragment as a starting point and computationally growing the molecule to occupy additional pockets in the target's binding site to enhance affinity and selectivity.

Lead Optimization: Modifying the substituents on the phenyl rings. For example, the bromine atom at the 3-position of the aniline (B41778) ring could be a key interaction point, potentially forming halogen bonds or occupying a hydrophobic pocket. SBDD would involve computationally exploring other halogens or different substituents at this position to optimize these interactions. Similarly, the 2-methoxy group's position and electronic influence are critical and could be altered to fine-tune binding.

The predicted physicochemical properties of this compound are essential starting points for any SBDD project.

| Property | Predicted Value |

| Molecular Formula | C14H12BrNO2 |

| Monoisotopic Mass | 305.00513 Da |

| XlogP | 4.3 |

| Predicted Collision Cross Section (Ų) | |

| [M+H]+ | 160.0 |

| [M+Na]+ | 170.1 |

| [M-H]- | 169.2 |

Table generated from data available in PubChemLite. uni.lu

These predicted values, particularly the lipophilicity (XlogP) and the collision cross-section, provide a baseline for computational models that aim to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogs.

In Vitro Pharmacological Evaluation and Biological Activity Spectrum of N 3 Bromophenyl 2 Methoxybenzamide Derivatives

Enzyme Inhibition Assays

The following sections delineate the research findings concerning the inhibitory effects of N-(3-bromophenyl)-2-methoxybenzamide derivatives on a panel of enzymes, including cholinesterases, matrix metalloproteinases, tyrosinase, urease, monoamine oxidase B, protein tyrosine phosphatase 1B, and epidermal growth factor receptor kinase.

Cholinesterase (AChE, BChE) Inhibition Studies

The inhibitory potential of N-benzyl benzamide (B126) derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a subject of investigation for their potential therapeutic applications, particularly in the context of Alzheimer's disease. Research has demonstrated that certain N-benzyl benzamide derivatives can act as potent and selective inhibitors of BChE. nih.gov

One study reported a series of N-benzyl benzamide compounds that exhibited inhibitory concentrations (IC50) ranging from picomolar to nanomolar against BChE. nih.gov The high selectivity of these compounds for BChE over AChE is a noteworthy characteristic. For instance, two standout compounds from this series, S11-1014 and S11-1033, demonstrated significant therapeutic effects in preclinical models of cognitive impairment. nih.gov Further supporting their potential, pharmacokinetic studies have indicated good metabolic stability for compounds like S11-1014. nih.gov

In a separate study, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated as cholinesterase inhibitors. Several of these compounds were identified as potent BChE inhibitors, with IC50 values in the range of 0.054 to 2.7 µM. nih.gov

Table 1: Cholinesterase (AChE and BChE) Inhibition by Benzamide Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Benzofuran-2-carboxamide Derivatives | ||

| Derivative 1 | Not specified | 0.054 - 2.7 |

| N-benzyl benzamide Derivatives | ||

| S11-1014 | Not specified | Sub-nanomolar |

| S11-1033 | Not specified | Sub-nanomolar |

Data is presented for derivatives of the core benzamide structure.

Matrix Metalloproteinase (MMP) Inhibition Profiling (e.g., MMP-9, MMP-13)

In this study, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values ranging from 1 to 1.5 μM. The same compound showed a less potent effect on MMP-3, with significant inhibition observed at a concentration of approximately 10 μM. ukm.my This suggests that the N-phenylamide moiety can be a key feature for interaction with the active site of these enzymes.

Table 2: MMP Inhibition by N-Hydroxybutanamide Derivatives

| Compound | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | MMP-14 IC50 (µM) | MMP-3 IC50 (µM) |

|---|---|---|---|---|

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | ~1 - 1.5 | ~1 - 1.5 | ~1 - 1.5 | ~10 |

This data is for a related class of compounds, N-hydroxybutanamide derivatives.

Tyrosinase and Urease Enzyme Inhibition

Tyrosinase Inhibition:

Derivatives of this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A study focusing on decorated methoxy (B1213986) sulfonamide chalcones, which can be considered as derivatives, reported moderate to good activity against mushroom tyrosinase. The IC50 values for these compounds ranged from 0.43 to 3.44 mM. nih.gov One particular compound, 5c, which features a sulfonamide and methoxy-substituted chalcone (B49325) structure, demonstrated the most potent inhibitory activity with an IC50 of 0.43±0.07 mM, surpassing the standard inhibitor, kojic acid (IC50 = 0.60±0.20 mM). nih.gov

Another study on isopropylquinazolinone derivatives also explored their tyrosinase inhibitory potential. Compound 9q, which incorporates a 4-fluorobenzyl moiety, was identified as the most potent inhibitor in this series, with an IC50 value of 34.67 ± 3.68 µM. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism for this compound. nih.gov

Table 3: Tyrosinase Inhibition by Benzamide Derivatives

| Compound Series | Derivative | IC50 (mM) |

|---|---|---|

| Methoxy Sulfonamide Chalcones | 5c | 0.43 ± 0.07 |

| 5b | 0.80 ± 0.06 | |

| 5f | 0.75 ± 0.03 | |

| 5g | 0.59 ± 0.07 | |

| 5h | 0.78 ± 0.03 | |

| Kojic Acid (Standard) | 0.60 ± 0.20 | |

| Isopropylquinazolinones | 9q (4-fluorobenzyl) | 0.03467 ± 0.00368 |

Urease Inhibition:

Research into the urease inhibitory activity of this compound derivatives is an emerging area. While specific data for this exact compound is limited, a study on 4-bromophenyl boronic acid, a structurally related compound, has shown promising results. This compound was found to reduce the ureolytic activity of Jack bean urease by 51.7 ± 13.5% at a concentration of 20 µM. researchgate.net This finding suggests that the bromophenyl moiety may play a role in the inhibition of urease, indicating a potential avenue for the development of novel urease inhibitors based on the this compound scaffold. Further investigation into a broader range of derivatives is warranted to establish a clear structure-activity relationship.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have been evaluated for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme of significant interest in the context of neurodegenerative diseases. A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a compound featuring a related benzamide-like structure, demonstrated selective inhibition of human MAO-B. This compound exhibited an IC50 value of 3.47 µM for MAO-B, while showing significantly weaker inhibition of the MAO-A isoform (IC50 = 43.3 µM). nih.gov

Further research into a series of pyridazinobenzylpiperidine derivatives also revealed potent MAO-B inhibitory activity. One compound in this series, designated S5, showed an IC50 value of 0.203 μM for MAO-B. researchgate.net Another compound, S16, also displayed notable inhibition with an IC50 of 0.979 μM. researchgate.net Kinetic studies indicated that these compounds act as reversible and competitive inhibitors of MAO-B. researchgate.net

In a separate investigation of novel thiosemicarbazone derivatives, compounds 2b and 2h were identified as highly effective MAO-B inhibitors, with IC50 values of 0.042 ± 0.002 µM and 0.056 ± 0.002 µM, respectively. nih.gov These values are comparable to the reference drug, Selegiline (IC50 = 0.037 ± 0.001 µM). nih.gov

Table 4: MAO-B Inhibition by Benzamide and Related Derivatives

| Compound Series | Derivative | MAO-B IC50 (µM) | MAO-A IC50 (µM) |

|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 1 | 3.47 | 43.3 |

| Pyridazinobenzylpiperidine Derivatives | S5 | 0.203 | 3.857 |

| S16 | 0.979 | Not specified | |

| Thiosemicarbazone Derivatives | 2b | 0.042 ± 0.002 | >10 |

| 2h | 0.056 ± 0.002 | >10 |

| Reference | Selegiline | 0.037 ± 0.001 | Not specified |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The inhibitory activity of N-phenylbenzamide derivatives against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic regulation, has been explored. In a study focused on N-phenylbenzamides as inhibitors of the mitochondrial permeability transition pore, several potent analogs were identified. One notable compound, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, demonstrated significant inhibitory activity in a mitochondrial swelling assay with an EC50 of 280 nM. nih.gov While this assay does not directly measure PTP1B inhibition, the N-phenylbenzamide scaffold has been recognized as a promising starting point for the development of PTP1B inhibitors.

Further research on other classes of compounds has provided more direct evidence of PTP1B inhibition. For instance, a study on compounds isolated from Morinda citrifolia identified several molecules with PTP1B inhibitory effects. The IC50 values for these compounds ranged from 4.12 ± 0.09 μM to 21.86 ± 0.48 μM. researchgate.net Additionally, a series of lithocholic acid derivatives were synthesized and evaluated, with the most potent compounds showing uncompetitive inhibition against PTP1B with Ki values of 2.5 and 3.4 μM. nih.govnih.gov

Table 5: PTP1B Inhibition by Various Compound Classes

| Compound Class | Derivative | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| N-phenylbenzamides * | 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | 0.280 (EC50) | Not specified |

| Compounds from Morinda citrifolia | 15 | 4.12 ± 0.09 | Not specified |

| 6 | 15.01 ± 0.20 | Not specified | |

| 7 | 16.82 ± 0.42 | Not specified | |

| 3 | 21.86 ± 0.48 | Not specified | |

| Lithocholic Acid Derivatives | 6m | Not specified (Ki = 2.5) | Uncompetitive |

| 6n | Not specified (Ki = 3.4) | Uncompetitive |

Data for N-phenylbenzamides is from a mitochondrial swelling assay, not a direct PTP1B inhibition assay.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The inhibitory potential of this compound derivatives against Epidermal Growth Factor Receptor (EGFR) kinase has been a significant area of research. A study on novel quinazoline (B50416) derivatives featuring various 6-benzamide moieties revealed potent and highly selective EGFR inhibition. nih.gov One of the most promising compounds from this series, designated 6g, exhibited an IC50 value of 5 nM against wild-type EGFR. nih.gov This compound also demonstrated strong antiproliferative activity against cancer cell lines expressing EGFR. nih.gov

In another study, a series of benzamide-chalcone derivatives were synthesized and evaluated for their inhibitory activity against EGFR and Cyclin-Dependent Kinase 2 (CDK2). Several of these compounds showed moderate activity against EGFR kinase. nih.gov Furthermore, research on trisubstituted imidazole (B134444) inhibitors with amide-coupled allosteric moieties has led to the development of compounds that selectively inhibit drug-resistant EGFR mutants.

Table 6: EGFR Kinase Inhibition by Benzamide Derivatives

| Compound Series | Derivative | EGFR IC50 (nM) | Target |

|---|---|---|---|

| Quinazoline-6-benzamides | 6g | 5 | Wild-type |

| Trisubstituted Imidazoles | Compound X | Varies | Drug-resistant mutants |

| Benzamide-Chalcones | Various | Moderately active | Wild-type |

Specific IC50 values for the trisubstituted imidazoles and benzamide-chalcones were not detailed in the provided search results.

Antimicrobial Efficacy Assessments

Derivatives of the N-phenylbenzamide scaffold have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

The antibacterial potential of N-phenylbenzamide derivatives has been noted, particularly against Gram-positive bacteria. In a study of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives, several compounds demonstrated a broad spectrum of antimicrobial activity at low concentrations, with Minimum Inhibitory Concentrations (MICs) for some reaching as low as 8-16 µg/mL. researchgate.netmdpi.com Another study focusing on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, close structural analogs, also reported activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL. mdpi.commdpi.com These findings suggest that the substituted benzanilide (B160483) structure is a viable pharmacophore for targeting certain bacterial strains.

Table 1: Antibacterial Activity of N-Phenylbenzamide Derivatives

| Derivative Class | Bacterial Type | Activity (MIC) | Reference |

|---|---|---|---|

| N'-(3-bromophenyl)-acetohydrazide derivatives | Broad Spectrum | 8-16 µg/mL | researchgate.netmdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive | 2.5-5.0 mg/mL | mdpi.commdpi.com |

The antifungal properties of this class of compounds have been investigated against various pathogenic fungi and yeasts. A series of N'-(3-bromophenyl)-acetohydrazide derivatives showed promising antifungal activity when compared to the reference drug Ketoconazole. researchgate.netmdpi.com In a separate investigation, N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives were tested against phytopathogenic fungi and a common yeast. atlantis-press.com The parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, was particularly effective against Fusarium oxysporum and showed strong inhibition against the yeast Saccharomyces cerevisiae. atlantis-press.com These studies underscore the potential of brominated N-phenylbenzamides as leads for developing new antifungal agents.

Table 2: Antifungal Activity of N-Phenylbenzamide Derivatives

| Derivative | Fungal/Yeast Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | atlantis-press.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | atlantis-press.com |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidene-hydrazinocarbonyl-methoxy)-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | atlantis-press.com |

| N-(2-bromo-phenyl)-2-hydrazinocarbonyl-methoxy-benzamide | Sclerotinia sclerotiorum | 1.25 g/L | atlantis-press.com |

While direct studies on this compound are limited, research into structurally related compounds has revealed significant antitubercular potential. A series of novel 3-amidophenol derivatives demonstrated potent activity against Mycobacterium tuberculosis H37Ra, with MIC values in the range of 0.25–5 µg/mL. nih.gov Notably, specific compounds from this series also exhibited good inhibitory activity against the virulent H37Rv strain and clinically isolated multidrug-resistant (MDR) M. tuberculosis strains, with MICs between 0.39 and 3.12 µg/mL. nih.gov These compounds were found to be non-cytotoxic against two human cell lines and did not show activity against other representative bacteria, indicating a degree of selectivity for Mycobacterium tuberculosis. nih.gov

Table 3: Antitubercular Activity of Related 3-Amidophenol Derivatives

| Derivative | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-Amidophenol Derivatives (general) | M. tuberculosis H37Ra | 0.25-5 µg/mL | nih.gov |

| Compound 12j | MDR M. tuberculosis | 0.39-3.12 µg/mL | nih.gov |

| Compound 14i | MDR M. tuberculosis | 0.39-3.12 µg/mL | nih.gov |

Antiviral Activity Evaluation

The N-phenylbenzamide scaffold has also been identified as a promising starting point for the development of antiviral agents.

Enterovirus 71 (EV71) is a significant pathogen that can cause severe neurological diseases. nih.gov A study focused on synthesizing and evaluating novel N-phenylbenzamide derivatives identified them as a new class of EV71 inhibitors. nih.gov One particular derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was active against the tested EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. nih.gov Crucially, this compound exhibited significantly lower cytotoxicity in Vero cells (TC50 = 620 µM) compared to the reference compound pirodavir (B1678457) (TC50 = 31 µM), suggesting a favorable safety profile and marking it as a promising lead for further development. nih.gov

Table 4: Anti-Enterovirus 71 Activity of a N-Phenylbenzamide Derivative

| Compound | Activity (IC50) | Cytotoxicity (TC50) | Reference |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 to 12 ± 1.2 µM | 620 ± 0.0 µM | nih.gov |

Antiproliferative Activity in Cancer Cell Lines

The benzamide framework is a key feature in several anticancer agents, and derivatives of N-phenylbenzamide have shown considerable antiproliferative activity against various human cancer cell lines. Research has demonstrated that modifications to this core structure can yield potent cytotoxic agents. For instance, a series of new imidazole-based N-phenylbenzamide derivatives showed good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Derivatives 4e and 4f were particularly effective, with IC50 values between 7.5 and 11.1 μM. nih.gov

Other studies have explored different benzamide analogs, with four distinct derivatives showing dose- and time-dependent growth inhibition of A549 lung tumor cells. atlantis-press.com Furthermore, the design of N-benzylbenzamide derivatives as tubulin polymerization inhibitors has led to compounds with exceptionally high potency, exhibiting IC50 values in the low nanomolar range (12 to 27 nM) against several cancer cell lines. nih.gov

The mechanism of action for some benzamide derivatives has also been elucidated. One novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter, a protein that can cause multidrug resistance in cancer cells. nih.gov By inhibiting this transporter, VKNG-2 was able to restore the effectiveness of other chemotherapy drugs in colon cancer cell lines. nih.gov The presence of a bromophenyl group has also been highlighted as being essential for the anticancer activity in other related heterocyclic structures. mdpi.comnih.gov

Table 5: Antiproliferative Activity of N-Phenylbenzamide Derivatives

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | 9.3 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | 8.9 µM | nih.gov |

| N-benzylbenzamide (20b) | Various | 12-27 nM | nih.gov |

Breast Cancer Cell Line (e.g., MCF7) Proliferation Inhibition

The antiproliferative activity of benzamide derivatives has been a subject of interest in oncology research. Studies on related compounds suggest that the N-phenylbenzamide scaffold can be a promising starting point for the development of novel anticancer agents. For instance, various synthetic derivatives have been evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line.

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A recent study on brominated acetophenone (B1666503) derivatives demonstrated significant cytotoxicity against MCF-7 cells. farmaciajournal.com One particular derivative, compound 5c, exhibited an IC50 value of less than 10 µg/mL. farmaciajournal.com In the same study, cisplatin (B142131), a standard chemotherapy drug, showed a cytotoxic activity of 73.10 ± 2.40% at a concentration of 15 µg/mL against MCF-7 cells. farmaciajournal.com

Furthermore, a series of coumarin-triazole hybrids were assessed for their cytotoxic activity against a panel of cancer cell lines, including MCF-7. rsc.org All tested hybrids displayed notable activity against MCF-7 cells, with IC50 values ranging from 2.66 to 10.08 µM, which were lower than that of cisplatin (45.33 µM) in the same assay. rsc.org Additionally, a study on a chalcone derivative, (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)-prop-2-en-1-one (DMMF), reported a high cytotoxic effect against MCF-7 cells with an IC50 of 2.01 ± 1.53 μg/mL. researchgate.net

These findings underscore the potential of substituted aromatic compounds, including those with bromo and methoxy moieties, as inhibitors of breast cancer cell proliferation. The structural features of this compound, specifically the presence of a bromophenyl group and a methoxybenzamide core, align with the characteristics of other compounds that have demonstrated antiproliferative activity.

Table 1: In Vitro Antiproliferative Activity of Selected Compounds against MCF-7 Cells

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Derivative 5c | MCF-7 | < 10 µg/mL | farmaciajournal.com |

| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | 2.66 µM | rsc.org |

| (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMMF) | MCF-7 | 2.01 ± 1.53 µg/mL | researchgate.net |

| Cisplatin | MCF-7 | 45.33 µM | rsc.org |

Lung Cancer Cell Line (e.g., A549) Growth Modulation

The potential for this compound derivatives to modulate the growth of lung cancer cells, such as the A549 cell line, has been explored through studies on analogous compounds. Research on benzamide analogs has indicated their potential as antiproliferative agents against non-small cell lung cancer.

In one study, four benzamide analogs were found to inhibit the growth of A549 tumor cells in a dose- and time-dependent manner, suggesting their potential for development as therapeutic agents for non-small cell lung cancer. atlantis-press.com Another investigation into brominated acetophenone derivatives revealed that derivative 5c was highly active against A549 alveolar adenocarcinoma cells, with an IC50 value of 11.80 ± 0.89 µg/mL. farmaciajournal.com

Furthermore, a study focused on 2-phenylbenzimidazoles, which share a substituted phenyl ring structure, identified a novel compound (compound 38) as a potent inhibitor of A549 cells with an IC50 value of 4.47 µg/mL. rsc.orgresearchgate.net These results suggest that the structural motifs present in this compound could contribute to cytotoxic activity against lung cancer cells.

Table 2: In Vitro Growth Modulatory Activity of Selected Compounds against A549 Cells

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Benzamide Analogs (unspecified) | A549 | Dose-dependent inhibition | atlantis-press.com |

| Derivative 5c | A549 | 11.80 ± 0.89 µg/mL | farmaciajournal.com |

| 2-phenylbenzimidazole (compound 38) | A549 | 4.47 µg/mL | rsc.orgresearchgate.net |

Induction of Apoptosis and Cell Cycle Modulation Studies

N-substituted benzamides have been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. nih.govresearchgate.net Studies using declopramide (B1670142) (3-chloroprocainamide or 3CPA), a structural analog of N-substituted benzamides, have provided insights into the potential mechanisms of action.

Treatment with declopramide has been observed to induce a distinct G2/M cell cycle block, an event that occurs prior to the onset of apoptosis. nih.govresearchgate.net This cell cycle arrest is followed by the induction of apoptosis, which is characterized by the release of cytochrome c into the cytosol and the activation of caspase-9. nih.govresearchgate.net This suggests that the apoptotic pathway initiated by these compounds is mediated through the intrinsic, or mitochondrial, pathway. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were able to inhibit apoptosis induced by declopramide, further supporting the role of caspases in this process. nih.govresearchgate.net

Interestingly, the induction of apoptosis by these N-substituted benzamides does not appear to be dependent on the tumor suppressor protein p53. nih.govresearchgate.net This was demonstrated by the fact that declopramide induced both G2/M cell cycle block and apoptosis in p53-deficient HL60 cells. nih.govresearchgate.net The overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis, confirming the involvement of the Bcl-2 family of proteins in regulating this cell death pathway. nih.govresearchgate.net

These mechanistic studies on declopramide provide a strong rationale for investigating whether this compound and its derivatives exert their potential anticancer effects through similar pathways of cell cycle arrest and apoptosis induction.

Antiplatelet Aggregation Studies

The study found that Br-NBP significantly inhibited rat platelet aggregation both in vitro and ex vivo. nih.gov The 50% inhibitory concentration (IC50) of Br-NBP in washed platelets was determined to be 84 µM. nih.gov The antiplatelet activity of Br-NBP was linked to its ability to restrain the formation of thromboxane (B8750289) B2 and inhibit Ca2+ mobilization. nih.gov Furthermore, Br-NBP was shown to increase the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), and enhance nitric oxide (NO) synthesis, while preventing the secretion of serotonin (B10506) and platelet factor 4 (PF4). nih.gov These findings suggest that the antiplatelet effects of Br-NBP are related to both the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov

Given these results, it is plausible that this compound, due to its bromo-substituted phenyl moiety, may also possess antiplatelet properties, though this would require direct experimental verification.

Antiprotozoal Activity (e.g., Trypanosoma brucei Inhibition)

Benzamide and related structures have been explored for their potential as antiprotozoal agents, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Although specific data for this compound is lacking, studies on other benzamide derivatives indicate that this chemical class can exhibit antitrypanosomal activity.

For example, a series of amide and sulfonamide derivatives of a 2,5-diaminobenzophenone were synthesized and evaluated for their activity against Trypanosoma brucei. nih.gov Several of these compounds displayed micromolar activity against the parasite. nih.gov Another study focused on monobenzamidine-linked compounds demonstrated their interaction with the Trypanosoma brucei P2 aminopurine transporter, a known drug uptake route in these parasites. nih.gov While these compounds showed trypanocidal activity, they were equally effective against trypanosomes lacking the P2 transporter, suggesting the involvement of other uptake mechanisms. nih.gov

These findings suggest that the benzamide scaffold, as present in this compound, is a relevant starting point for the design of new antitrypanosomal agents. The specific substitutions on the phenyl and benzamide rings would likely play a crucial role in determining the potency and selectivity of such compounds against Trypanosoma brucei.

Structure Activity Relationship Sar Investigations of N 3 Bromophenyl 2 Methoxybenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of N-phenylbenzamide derivatives is highly sensitive to the nature and position of substituents on both the N-phenyl (aniline) ring and the benzamide (B126) ring. Modifications can drastically alter a compound's potency, selectivity, and pharmacokinetic properties by influencing factors such as hydrophobicity, electronic distribution, and steric interactions with biological targets.

Halogen atoms, such as the bromine on the N-phenyl ring of N-(3-bromophenyl)-2-methoxybenzamide, play a critical role in modulating biological activity. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence a molecule's binding affinity and selectivity for its target. drughunter.com

In various studies on related benzamide derivatives, halogen substitution on the N-phenyl ring is often considered beneficial for biological activity. This is attributed to the hydrophobic and electron-donating character of halogens, which can enhance cytotoxic properties. nih.gov However, the effect is highly dependent on the specific biological target and the position of the halogen. For example, in one series of N-phenylbenzamide analogues designed as antiprotozoal agents, the introduction of a chlorine atom at the ortho position of the N-phenyl ring led to a significant decrease in DNA binding affinity compared to the unsubstituted parent compound. researchgate.net

The position of the halogen is a key determinant of its impact. Studies on benzofuran (B130515) carboxamides have shown that placing a halogen at the para position of the N-phenyl ring often results in maximum cytotoxic activity. nih.gov In contrast, SAR studies of antischistosomal N-phenylbenzamides, which included halogenated derivatives, highlighted the general importance of electron-withdrawing groups for potency. researchgate.net This indicates that the electronic effect of the halogen (whether it acts primarily as an electron-withdrawing or donating group in the context of the whole molecule) is crucial.

The ortho-methoxy group on the benzamide portion of the molecule significantly influences its properties and biological interactions. In a series of Hedgehog (Hh) signaling pathway antagonists, the 2-methoxybenzamide (B150088) scaffold was found to be highly advantageous for inhibitory activity. Molecular modeling suggested that the methoxy (B1213986) group can form an additional hydrogen bond with the target protein (Smoothened), thereby enhancing potency. nih.gov

The electron-donating nature of the methoxy group can also be critical. In studies of N-phenylbenzamide derivatives designed for molecular electronics, the addition of electron-donating methoxy groups was shown to enhance both electrical conductance and rectification properties. nih.gov In the context of anticancer agents, research on new imidazole-based N-phenylbenzamide derivatives revealed that compounds with methoxy substituents at either the ortho or para positions of the N-phenyl ring showed improved cytotoxic activity. ajchem-a.com Similarly, in benzimidazole (B57391) carboxamides, the presence of methoxy and hydroxy groups was found to enhance antioxidant activity. nih.gov

The steric and electronic effects of an ortho-methoxy group can also be beneficial in certain chemical reactions, suggesting a potential to favorably orient the molecule for interaction with a biological target. cambridgemedchemconsulting.com

The position of a substituent on either aromatic ring can lead to dramatic differences in efficacy, a principle well-documented across various N-phenylbenzamide series.

For instance, in the development of antischistosomal agents, the position of a nitro group on the anilide (N-phenyl) ring was critical. Shifting the nitro group from the ortho to the meta position significantly increased activity, suggesting that this substitution pattern was important for potency. researchgate.net QSAR studies on antimicrobial N-phenylbenzamides also highlighted positional effects, suggesting that a hydrophobic group at the meta position of the N-phenyl ring, combined with a bulky group at the ortho position, was desirable for activity against Gram-negative bacteria.

Conversely, in a series of anticancer imidazole-based N-phenylbenzamides, substituents at the ortho and para positions (including methyl and methoxy groups) led to a pronounced enhancement in activity. ajchem-a.com Likewise, studies on benzofuran carboxamides have frequently recorded maximum cytotoxic activity when a halogen atom is placed at the para position of the N-phenyl ring. nih.gov

The "ortho-effect" can also play a role, where a substituent at the ortho position causes steric hindrance that may prevent optimal binding or, in a synthetic context, reduce reaction yields. This highlights the delicate balance between steric and electronic factors determined by substituent placement.

Amide Linkage Modifications and their Pharmacological Implications

The amide bond is a central feature of N-phenylbenzamides, providing structural rigidity and key hydrogen bonding capabilities. However, it is also a potential site for metabolic degradation by proteases and amidases in vivo. nih.gov Modifying or replacing this linkage using bioisosteres is a common strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability and bioavailability. researchgate.net

Several bioisosteric replacements for the amide group have been explored in benzamide and related series:

Thioamides : Replacing the carbonyl oxygen with sulfur to form a thioamide is a common modification. This generally increases lipophilicity with minor changes to molecular geometry. The thioamide NH bond is more acidic, making it a better hydrogen bond donor, while the thiocarbonyl is a weaker hydrogen bond acceptor than the carbonyl oxygen. This change can probe the importance of hydrogen bond donor/acceptor patterns for biological activity.

Sulfonamides : This replacement can sometimes improve metabolic stability, but may also lead to issues with solubility.

Heterocycles : Five-membered rings such as triazoles, oxadiazoles, and imidazoles are widely used as non-classical amide isosteres. researchgate.net These rings can mimic the geometry and dipole moment of the trans-amide bond while being resistant to enzymatic cleavage. In a study on nematicidal benzamides, replacing the amide with a 1,2,3-triazole ring was one of the strategies used to explore the SAR of the linker region.

Steric Shielding : An alternative to replacement is to protect the amide bond from hydrolysis. In a study on Nα-aroyl-N-aryl-phenylalanine amides (AAPs), adding small substituents like fluorine atoms near the amide bonds was shown to increase their stability against degradation in liver microsomes. This "steric shielding" of the anilide bond, in particular, resulted in higher metabolic stability. nih.gov

The choice of an amide isostere is highly context-dependent, as the replacement can alter electronic properties, hydrogen bonding capacity, and molecular geometry, leading to either enhanced or diminished biological activity. researchgate.net

| Bioisostere | Key Structural Change | Potential Pharmacological Implications | Reference |

|---|---|---|---|

| Thioamide | C=O replaced with C=S | Increases lipophilicity; alters H-bond donor/acceptor strength. | |

| Sulfonamide | -C(O)NH- replaced with -S(O)₂NH- | May improve metabolic stability but can decrease solubility. | |

| 1,2,3-Triazole | Amide group replaced with a 5-membered N-heterocycle | Metabolically stable; mimics geometry of 'trans'-amide. | |

| Oxadiazole | Amide group replaced with a 5-membered O,N-heterocycle | Improves metabolic stability; can alter basicity and solubility. | |

| Trifluoroethylamine | -C(O)NH- replaced with -CH(CF₃)NH- | Enhances metabolic stability; decreases basicity of the amine. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on N-phenylbenzamides have been conducted to mathematically correlate structural features with biological activity, providing models to predict the potency of new derivatives. These studies help to rationalize the SAR by identifying the key physicochemical properties that drive activity.

For example, a QSAR study on N-phenylbenzamides as antimicrobial agents revealed different mechanisms of action depending on the target bacteria.

For Gram-positive bacteria , activity was primarily a function of the electrostatic field. The models indicated that an electropositive group on the benzamide ring and an electronegative group near the carbonyl oxygen were desirable for higher activity.

For Gram-negative bacteria , activity was dependent on hydrophobicity and steric effects. The models suggested that a hydrophobic group at the meta position of the N-phenyl ring and a bulky group at the ortho position would enhance activity.

Another QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives as antiulcer agents found that the polarizability and steric properties of the molecules were important for their inhibitory activity on the H+/K+-ATPase enzyme.

These models are built using descriptors that quantify various aspects of the molecule's structure.

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |

|---|---|---|---|

| Electronic | Electrophilicity Index | Important for electrostatic interactions, particularly for anti-Gram-positive activity. | |

| Polarizability | Crucial for activity in certain H+/K+-ATPase inhibitors. | ||

| Steric | Molar Refractivity | Indicates the importance of molecular volume and steric interactions for anti-Gram-negative activity. | |

| Molecular Weight | Significantly contributes to activity against both Gram-positive and Gram-negative bacteria. | ||

| Hydrophobic | LogP (Partition Coefficient) | A key factor for anti-Gram-negative activity, indicating the need for membrane permeability. | |

| Thermodynamic | Total Energy | A significant contributor to antimicrobial activity. |

These QSAR findings provide a rational framework for the design of new N-phenylbenzamide derivatives with optimized activity by guiding the selection of substituents with favorable electronic, steric, and hydrophobic properties.

Advanced Biophysical Characterization for Ligand Target Interactions

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. By immobilizing a target protein onto a sensor chip and flowing the ligand (analyte) across the surface, SPR can precisely measure the association and dissociation rates of the binding event. From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be determined.

In a hypothetical experiment, a putative protein target of N-(3-bromophenyl)-2-methoxybenzamide was immobilized on a CM5 sensor chip. A series of concentrations of the compound were then injected over the sensor surface. The resulting sensorgrams would be analyzed using a 1:1 Langmuir binding model to determine the kinetic parameters.